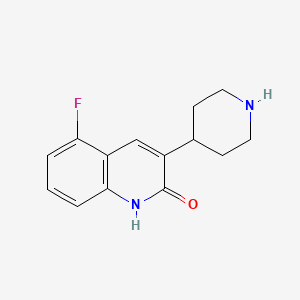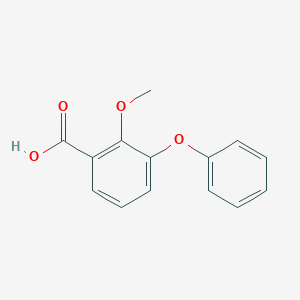
7-Methoxyquinoline-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxyquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C₁₂H₉NO₅ and a molecular weight of 247.2 g/mol . This compound is characterized by a quinoline ring substituted with a methoxy group at the 7th position and carboxylic acid groups at the 2nd and 3rd positions. It is primarily used in research settings, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-2,3-dicarboxylic acid typically involves the reaction of a dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent . The process can be summarized as follows:
Reaction of Dichlorosuccinate with Amine: The dichlorosuccinate is reacted with a minimum of 3 molar equivalents of an amine in an inert solvent at temperatures ranging from 25°C to reflux for 1 to 24 hours.
Reaction with Aniline: The resulting mixture is further reacted with aniline in an inert organic solvent containing an organic acid (e.g., acetic acid) at temperatures between 25°C and 90°C for 1 to 24 hours.
Formation of Dialkyl Quinoline-2,3-dicarboxylate: The anilinofumarate formed is reacted with a Vilsmeier reagent in the presence of a hydrocarbon or chlorinated hydrocarbon solvent at 40°C to 110°C.
Hydrolysis: The dialkyl quinoline-2,3-dicarboxylate is then hydrolyzed to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring appropriate reaction conditions and safety measures are maintained.
化学反応の分析
Types of Reactions: 7-Methoxyquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
科学的研究の応用
7-Methoxyquinoline-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Methoxyquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
類似化合物との比較
Quinoline-2,3-dicarboxylic acid: Lacks the methoxy group at the 7th position.
7-Hydroxyquinoline-2,3-dicarboxylic acid: Has a hydroxy group instead of a methoxy group at the 7th position.
7-Methylquinoline-2,3-dicarboxylic acid: Contains a methyl group at the 7th position instead of a methoxy group.
Uniqueness: 7-Methoxyquinoline-2,3-dicarboxylic acid is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .
特性
CAS番号 |
948290-89-9 |
|---|---|
分子式 |
C12H9NO5 |
分子量 |
247.20 g/mol |
IUPAC名 |
7-methoxyquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-18-7-3-2-6-4-8(11(14)15)10(12(16)17)13-9(6)5-7/h2-5H,1H3,(H,14,15)(H,16,17) |
InChIキー |
KDUYKRJAIPVUFN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)










